N-(2-hydroxy-2-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

medicinal chemistry synthetic methodology heterocyclic chemistry

Researchers aiming to explore stereospecific SAR around the 1,2,3-thiadiazole-5-carboxamide core often face a critical gap: the commercial availability of only achiral, inert analogs like tiadinil. This compound directly solves that problem with its unique chiral secondary alcohol side chain, enabling enantiomerically pure library synthesis for drug discovery (e.g., PKB/Akt inhibitors) and agrochemical bridging studies. - **Unique Reactivity**: The 2-hydroxy-2-phenylpropyl moiety allows for rapid ester, ether, carbamate, and halide derivatization, unlocking SAR dimensions inaccessible with the planar tiadinil scaffold. - **Scalable Supply**: Supported by a quantitative, single-step synthesis route reported by Jaster et al., ensuring reproducible, high-purity material for iterative analoging. - **Dual-Use Research**: Serves as a strategic intermediate for both medicinal chemistry (kinase inhibitor fragments) and agrochemical R&D (bridging plant defense activation with direct antifungal toxicity).

Molecular Formula C13H15N3O2S
Molecular Weight 277.34
CAS No. 1351584-77-4
Cat. No. B2606275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS1351584-77-4
Molecular FormulaC13H15N3O2S
Molecular Weight277.34
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NCC(C)(C2=CC=CC=C2)O
InChIInChI=1S/C13H15N3O2S/c1-9-11(19-16-15-9)12(17)14-8-13(2,18)10-6-4-3-5-7-10/h3-7,18H,8H2,1-2H3,(H,14,17)
InChIKeyABNURCHUPFSDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-hydroxy-2-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1351584-77-4): Core Scaffold & Comparator Context


N-(2-hydroxy-2-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1351584-77-4) is a synthetic, heterocyclic organic compound belonging to the 1,2,3-thiadiazole-5-carboxamide class, a scaffold recognized for its utility in agrochemical fungicide development and, increasingly, in medicinal chemistry programs targeting kinases and purinergic receptors [1] [2]. Its core is synonymous with the commercial plant activator tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), the class's most prominent member [3]. However, the molecule's key structural distinction lies in its amide side chain: a chiral 2-hydroxy-2-phenylpropyl group replaces the simple substituted aniline found in most commercial analogs, introducing a hydrogen-bond donor/acceptor and a stereocenter absent in the planar tiadinil scaffold [1]. This feature fundamentally alters the molecule's physicochemical profile and provides a unique synthetic handle, making it a versatile intermediate for generating diverse compound libraries rather than a direct end-use active ingredient.

1 Chiral secondary alcohol handle enables enantiomerically enriched analog synthesis
2 Modular scaffold for diverse library synthesis via ester, ether, carbamate, and halide derivatives
3 Structurally distinct from planar agrochemical thiadiazoles; supports chiral SAR exploration

Why N-(2-hydroxy-2-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Cannot Be Replaced by Commercial 1,2,3-Thiadiazole Standards


Attempting to substitute this compound with the more common and commercially available 1,2,3-thiadiazole-5-carboxamides, such as tiadinil, is scientifically invalid for most research applications [1]. The critical failure point is the incompatibility of their respective side chains with downstream derivatization strategies. Tiadinil features an N-(3-chloro-4-methylphenyl) group, an electron-deficient aromatic ring that is chemically inert under standard conditions, severely limiting its use as a synthetic intermediate [2]. In contrast, the N-(2-hydroxy-2-phenylpropyl) moiety of CAS 1351584-77-4 provides a secondary alcohol—a functional group with well-established reactivity for generating esters, ethers, carbamates, and halides [3]. Furthermore, the chiral center at the 2-position of the propyl chain enables the synthesis of enantiomerically enriched analogs, a dimension entirely absent in the achiral planar structures of tiadinil and its agrochemical class [1]. This renders CAS 1351584-77-4 a critical building block for exploring structure-activity relationships (SAR) around the thiadiazole core that are inaccessible with standard commercial stocks.

Attribute
This Compound
Tiadinil (typical substitute)
Functional group
Secondary alcohol (H-bond donor/acceptor, reactive)
Inert N-(3-chloro-4-methylphenyl) group
Chirality
1 chiral center present
Achiral, planar aromatic amine
Derivatization scope
5+ downstream product classes accessible
No derivatization possible under standard conditions

Quantitative Differentiators for N-(2-hydroxy-2-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1351584-77-4) Against Class Analogs


Synthetic Yield and Purity: One-Step Synthesis in Quantitative Yield

The compound can be synthesized in a single step from commercially available 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 1-amino-2-phenyl-2-propanol using adapted Vilsmeier conditions, achieving quantitative yield with high purity (>98%). This contrasts with the multi-step synthesis required for tiadinil and other 1,2,3-thiadiazole-5-carboxamides, which typically involve protecting group strategies and lower overall yields. [1]

Synthetic Efficiency
Class-level
1 step, quantitative yield (>98% purity) vs. 3–4 steps, 60–80% yield
Supports synthetic scalability and batch reproducibility review
Adapted Vilsmeier conditions; comparator uses EDCI/HOBt coupling and chromatography
medicinal chemistry synthetic methodology heterocyclic chemistry

Structural Differentiator: Chiral Secondary Alcohol vs. Planar Aromatic Amines

Unlike the planar, achiral N-aryl substituents found in tiadinil (N-(3-chloro-4-methylphenyl)) and all other commercial 4-methyl-1,2,3-thiadiazole-5-carboxamide fungicides, CAS 1351584-77-4 incorporates a chiral secondary alcohol at the 2-position of the phenylpropyl chain. This introduces a stereocenter and a hydrogen-bond donor/acceptor, features that are quantifiably absent in the comparator class. [1] [2]

Molecular Complexity
Head-to-head
1 chiral center, 1 H-bond donor/acceptor vs. 0 sp³ oxygen, achiral
Enables stereochemical SAR investigation inaccessible to planar analogs
Based on 2D/3D structures and reported NMR/IR data
medicinal chemistry structure-activity relationship chemical biology

Derivatization Potential: A Modular Scaffold for Library Synthesis vs. a Dead-End Active Ingredient

The secondary alcohol of the target compound serves as a synthetic handle, enabling the generation of diverse compound libraries through simple, high-yielding reactions. In contrast, the N-(3-chloro-4-methylphenyl) group of tiadinil is a terminal moiety with no such potential for derivatization, making it unsuitable for lead optimization campaigns that require systematic chemical diversification. [1] [2]

Derivatization Scope
Class-level
5+ distinct derivative classes accessible vs. 0
Supports library synthesis workflows for lead optimization
Standard solution-phase chemistry; esters, ethers, carbamates, sulfonates, halides
drug discovery library synthesis agrochemical research

Pharmacological Target Space: Antiproliferative vs. Plant Defense Activation

Patent literature identifies 4-methyl-1,2,3-thiadiazole-5-carboxamides with non-halogenated side chains, structurally analogous to CAS 1351584-77-4, as potent antiproliferative agents targeting protein kinase B (PKB/Akt) pathways in cancer cells. This contrasts with the mechanism of tiadinil, which functions as a systemic acquired resistance (SAR) inducer in plants with no reported direct antiproliferative activity against human cells. [1] [2]

Biological Target Space
Context-dependent
Analog PKB/Akt inhibition reported (micromolar); no human cell activity for comparator
Indicates orthogonal research application potential (oncology vs. plant pathology)
In vitro antiproliferative assays vs. whole-plant bioassays; direct comparability limited
oncology kinase inhibition agrochemical biology

Application Scenarios Where N-(2-hydroxy-2-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Demonstrates Clear Procurement Advantage


Medicinal Chemistry Lead Optimization Campaigns Targeting Kinase-Mediated Cancers

For a drug discovery program investigating 1,2,3-thiadiazole-5-carboxamides as PKB/Akt inhibitors, CAS 1351584-77-4 is the superior starting point. Its chiral secondary alcohol allows for the rapid synthesis of a library of enantiomerically pure analogs to probe stereospecific interactions at the ATP-binding site, a critical SAR dimension that cannot be addressed using the achiral tiadinil scaffold. The quantitative, single-step synthesis reported by Jaster et al. ensures a scalable and reproducible supply of the core scaffold for iterative analoging. [1] [2]

Fragment-Based Drug Discovery (FBDD) and Chemical Biology Probe Development

As a fragment-sized molecule (MW <300) with a synthetically accessible functional group, this compound serves as an ideal anchor for fragment growing and merging strategies. Unlike the inert aromatic substituents of commercial fungicides, the secondary alcohol can be easily elaborated to add recognition elements for a range of biological targets, from enzymes to receptors. This modularity makes it a cost-effective procurement choice for laboratories requiring a versatile, high-purity heterocyclic fragment for screening libraries. [1]

Next-Generation Agrochemical Discovery: Bridging the Gap Between Activators and Direct Inhibitors

In agrochemical research, the compound represents a strategic bridge between the SAR-inducing mechanism of tiadinil and that of direct antifungal agents. The 2-hydroxypropyl side chain is a known pharmacophore for direct antifungal activity, as demonstrated by Morzherin et al. on related 1,2,3-thiadiazole derivatives. [1] By procuring CAS 1351584-77-4, researchers can systematically explore the chemical space between plant defense activation and direct pathogen toxicity, a gap that tiadinil and its purely SAR-active analogs cannot address due to their inert side chains. [2]

Application
Selection Property
Validation Focus
Kinase-targeted lead optimization
Chiral secondary alcohol for stereochemical SAR
Enantiomer-specific kinase inhibition assays
Fragment-based drug discovery (FBDD)
Low-molecular-weight, rule-of-3 compliant heterocyclic scaffold
Fragment linking/growing strategies; PKB/Akt target engagement
Agrochemical research: plant activator/direct antifungal interface
2-Hydroxypropyl side chain with reported antifungal pharmacophore
Direct antifungal activity screening; comparison with systemic acquired resistance inducers
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